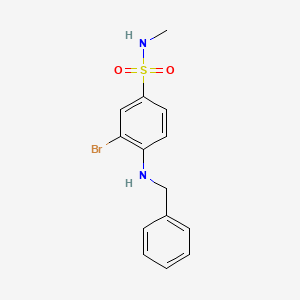
4-(Benzylamino)-3-bromo-N-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-N-methyl-4-[(phenylmethyl)amino]benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties . The presence of bromine, methyl, and phenylmethyl groups in its structure contributes to its unique chemical and biological properties.
Métodos De Preparación
The synthesis of 3-Bromo-N-methyl-4-[(phenylmethyl)amino]benzenesulfonamide typically involves multiple steps. One common method includes the amidation reaction, where a benzenesulfonamide derivative is reacted with appropriate reagents under controlled conditions . The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine. The product is then purified using techniques like recrystallization or chromatography.
Análisis De Reacciones Químicas
3-Bromo-N-methyl-4-[(phenylmethyl)amino]benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Bromo-N-methyl-4-[(phenylmethyl)amino]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Bromo-N-methyl-4-[(phenylmethyl)amino]benzenesulfonamide involves the inhibition of specific enzymes. For instance, it inhibits carbonic anhydrase IX by binding to the active site of the enzyme, thereby preventing its normal function . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar compounds to 3-Bromo-N-methyl-4-[(phenylmethyl)amino]benzenesulfonamide include other benzenesulfonamide derivatives such as:
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Known for its antibacterial properties.
4-[(4-oxo-4,5-Dihydrothiazol-2-yl)amino]benzenesulfonamide: Exhibits significant anticancer activity.
The uniqueness of 3-Bromo-N-methyl-4-[(phenylmethyl)amino]benzenesulfonamide lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Propiedades
Fórmula molecular |
C14H15BrN2O2S |
|---|---|
Peso molecular |
355.25 g/mol |
Nombre IUPAC |
4-(benzylamino)-3-bromo-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H15BrN2O2S/c1-16-20(18,19)12-7-8-14(13(15)9-12)17-10-11-5-3-2-4-6-11/h2-9,16-17H,10H2,1H3 |
Clave InChI |
AXIVTTWAGCTZIB-UHFFFAOYSA-N |
SMILES canónico |
CNS(=O)(=O)C1=CC(=C(C=C1)NCC2=CC=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















